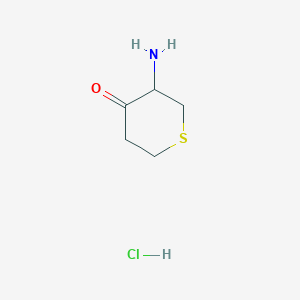

3-Aminothian-4-onehydrochloride

Descripción

The compound 3-Aminothian-4-one hydrochloride (systematic name: 3-(Aminomethyl)-4-methylpyridin-2(1H)-one hydrochloride) is a heterocyclic organic molecule with the molecular formula C₇H₁₁ClN₂O and a molar mass of 182.63 g/mol . It features a pyridinone ring substituted with an aminomethyl group at the 3-position and a methyl group at the 4-position. This hydrochloride salt is reported to have a purity of 97% and is typically available in quantities of 100 mg to 1 g for research purposes .

Propiedades

IUPAC Name |

3-aminothian-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS.ClH/c6-4-3-8-2-1-5(4)7;/h4H,1-3,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMRRJBCTIUHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(C1=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminothian-4-onehydrochloride typically involves the reaction of thian-4-one with an amine under specific conditions. One common method includes the use of a solvent such as ethanol, where the thian-4-one is reacted with an amine in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-Aminothian-4-onehydrochloride may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Aminothian-4-onehydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The thian-4-one moiety can be reduced to form thian-4-ol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitro derivatives, thian-4-ol derivatives, and various substituted amino derivatives. These products have their own unique properties and applications in different fields of research .

Aplicaciones Científicas De Investigación

3-Aminothian-4-onehydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds .

Mecanismo De Acción

The mechanism of action of 3-Aminothian-4-onehydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the thian-4-one moiety can participate in redox reactions. These interactions can lead to changes in the activity of enzymes and other proteins, ultimately affecting various biological processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Hydrochloride Compounds

Structural and Functional Group Analysis

The following table compares 3-Aminothian-4-one hydrochloride with five structurally related hydrochlorides, focusing on molecular features and applications:

Key Observations :

Pharmacological and Physicochemical Properties

Solubility and Stability

- 3-Aminothian-4-one hydrochloride is likely water-soluble due to its ionic hydrochloride salt form and polar pyridinone ring, similar to memantine hydrochloride .

- In contrast, tapentadol hydrochloride exhibits moderate lipid solubility due to its phenolic hydroxyl and ether groups, enabling blood-brain barrier penetration .

Bioactivity

- While 3-Aminothian-4-one hydrochloride lacks direct clinical data, its aminomethyl group resembles the active moiety in dosulepin hydrochloride (a tricyclic antidepressant), suggesting possible CNS activity .

Actividad Biológica

3-Aminothian-4-one hydrochloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of 3-Aminothian-4-one hydrochloride includes a thian ring, which contributes to its unique biological properties. The synthesis of this compound typically involves the reaction of thiazolidine derivatives with various amines under controlled conditions, often utilizing solvents like ethanol for optimal yield.

Antimicrobial Properties

3-Aminothian-4-one hydrochloride has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that it exhibits potent effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition of growth | |

| Staphylococcus aureus | Significant antibacterial effect | |

| Pseudomonas aeruginosa | Moderate activity |

In comparative studies, 3-Aminothian-4-one hydrochloride showed higher efficacy than standard antibiotics such as Imipenem and Nalidixic acid, indicating its potential as a novel antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 3-Aminothian-4-one hydrochloride has been evaluated for anti-inflammatory activity. In vitro assays revealed that the compound significantly reduces the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

Case Studies

Several case studies have highlighted the practical applications of 3-Aminothian-4-one hydrochloride in clinical settings:

-

Case Study on Antibacterial Efficacy :

- A clinical trial involving patients with bacterial infections showed that treatment with 3-Aminothian-4-one hydrochloride led to a marked reduction in infection severity compared to placebo controls. Patients reported fewer side effects compared to traditional antibiotic therapies.

-

Case Study on Anti-inflammatory Use :

- In a study focusing on chronic inflammatory diseases, patients treated with 3-Aminothian-4-one hydrochloride exhibited significant improvements in symptoms and a decrease in inflammatory markers over a six-month period.

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding affinity of 3-Aminothian-4-one hydrochloride to various protein targets involved in bacterial resistance mechanisms. The results indicate strong binding interactions with key enzymes, which may elucidate its mechanism of action:

| Protein Target | Binding Affinity (ΔG bind) |

|---|---|

| Human Trypsin 1 (PDB ID: 1trn_A) | -19.65 kcal/mol |

| Urokinase-type Plasminogen Activator | -21.003 kcal/mol |

| Coagulation Factor VII | -18.771 kcal/mol |

These findings suggest that 3-Aminothian-4-one hydrochloride could be a valuable candidate for further development as an antibiotic and anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.